molecular formula C6H11NO B1373852 2-Oxa-5-azaspiro[3.4]octane CAS No. 90207-55-9

2-Oxa-5-azaspiro[3.4]octane

Cat. No. B1373852
CAS RN: 90207-55-9
M. Wt: 113.16 g/mol
InChI Key: VLQFZIFJADDQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Oxa-5-azaspiro[3.4]octane” is a chemical compound with the empirical formula C6H11NO . It is a solid substance with a molecular weight of 113.16 (free base basis) . This compound is used in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecular structure of “2-Oxa-5-azaspiro[3.4]octane” is represented by the SMILES string OC (C (O)=O)=O.C1CCNC12COC2 . The InChI key for this compound is JFOZNINEJYPQQK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Oxa-5-azaspiro[3.4]octane” is a solid substance . It has a melting point range of 85-94 °C . The compound is stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Drug Discovery

2-Oxa-5-azaspiro[3.4]octane and its derivatives are used in the synthesis of novel compounds for drug discovery. Li, Rogers-Evans, and Carreira (2013) demonstrated the creation of new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery, including enantioselective approaches to these spirocycles (Li, Rogers-Evans, & Carreira, 2013).

Unusual Rearrangements

Adamovskyi et al. (2014) explored the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, providing access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, showcasing the synthetic application of these reactions (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

First Synthesis of Specific Ring Systems

Papillon and Taylor (2000) achieved the first synthesis of an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, utilizing L-Proline, and discussed the synthesis of the racemic system using a tandem aldol-lactonization reaction (Papillon & Taylor, 2000).

Safety And Hazards

“2-Oxa-5-azaspiro[3.4]octane” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, ingestion, and inhalation . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Spiro forms of lactones and oxazines, such as “2-Oxa-5-azaspiro[3.4]octane”, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . They are also used as photochromic materials . This suggests potential future directions in the field of dye and material science.

properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(7-3-1)4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFZIFJADDQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azaspiro[3.4]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 2
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 3
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 4
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 5
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 6
2-Oxa-5-azaspiro[3.4]octane

Citations

For This Compound
21
Citations
JPN Papillon, RJK Taylor - Organic Letters, 2000 - ACS Publications
l-Proline was utilized to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane for the first time. The synthesis of the racemic system, using a tandem aldol−lactonization reaction, …
Number of citations: 53 pubs.acs.org
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
A Johansson, C Lofberg, M Antonsson… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of melanin concentrating hormone receptor 1 (MCHr1) antagonists were the starting point for a drug discovery program that culminated in the discovery of 103 (AZD1979)…
Number of citations: 52 pubs.acs.org
EP Balskus, EN Jacobsen - Journal of the American Chemical …, 2006 - ACS Publications
Chiral (salen)Al μ-oxo dimer 1 catalyzes the highly enantioselective conjugate addition of carbon-centered nucleophiles to α,β-unsaturated silyl imides. Allyldimethylsilane-substituted …
Number of citations: 159 pubs.acs.org
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org
MG Moloney, PC Trippier, M Yaqoob… - Current drug discovery …, 2004 - ingentaconnect.com
Oxazolomycin, first isolated in 1985, is a novel bioactive compound, exhibiting potent antiviral, antibacterial and cytotoxic activity, and is now known to be the parent of a wider class of …
Number of citations: 59 www.ingentaconnect.com
S Huang, M Pink, T Ngendahimana… - The Journal of …, 2021 - ACS Publications
Synthesis of bis-spiro-oxetane and bis-spiro-tetrahydrofuran pyrroline nitroxide radicals relies on the Mitsunobu reaction-mediated double cyclizations of N-Boc protected pyrroline …
Number of citations: 9 pubs.acs.org
M Fábian, J Gonda, D Jacková, M Martinková… - Tetrahedron, 2020 - Elsevier
A successful approach to the construction of spiro-β-lactone-γ-lactam synthons 5 and ent-5 as a similar structural motif present in natural products such as oxazolomycins was developed…
Number of citations: 5 www.sciencedirect.com
D Mondal, S Bera - Synthesis, 2010 - thieme-connect.com
Herein, we describe a new synthetic strategy towards an analogue of the spiro-β-lactone-γ-lactam ring found in a class of potent antibiotics, the oxazolomycins and lajollamycin. The …
Number of citations: 9 www.thieme-connect.com
CM Chaheine, PT Gladen, ME Abbasov… - Organic Letters, 2020 - ACS Publications
A concise, organocatalytic, enantioselective route to the γ-lactam core of the oxazolomycins was developed. Key steps include a Lewis base-catalyzed, Michael proton transfer–…
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.